Methyl 5-bromo-6-chlorobenzo[b]thiophene-2-carboxylate
CAS No.:
Cat. No.: VC13697735
Molecular Formula: C10H6BrClO2S
Molecular Weight: 305.58 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H6BrClO2S |
|---|---|
| Molecular Weight | 305.58 g/mol |
| IUPAC Name | methyl 5-bromo-6-chloro-1-benzothiophene-2-carboxylate |
| Standard InChI | InChI=1S/C10H6BrClO2S/c1-14-10(13)9-3-5-2-6(11)7(12)4-8(5)15-9/h2-4H,1H3 |
| Standard InChI Key | FNONFHFYJYNMNU-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=CC2=CC(=C(C=C2S1)Cl)Br |
| Canonical SMILES | COC(=O)C1=CC2=CC(=C(C=C2S1)Cl)Br |
Introduction
Structural and Chemical Properties
Molecular Architecture
Methyl 5-bromo-6-chlorobenzo[b]thiophene-2-carboxylate (IUPAC name: methyl 5-bromo-6-chloro-1-benzothiophene-2-carboxylate) belongs to the benzo[b]thiophene family, a class of fused bicyclic compounds combining a benzene ring with a thiophene moiety. The substitution pattern—bromine at C5, chlorine at C6, and a methyl ester at C2—confers distinct reactivity and steric effects. Key molecular descriptors include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₆BrClO₂S |
| Molecular Weight | 305.58 g/mol |
| SMILES | COC(=O)C1=CC2=CC(=C(C=C2S1)Cl)Br |
| InChIKey | FNONFHFYJYNMNU-UHFFFAOYSA-N |
The planar benzo[b]thiophene system enables π-π stacking interactions, while the electron-withdrawing halogens (Br, Cl) and ester group enhance electrophilic substitution reactivity .
Synthesis and Purification
Synthetic Routes
The synthesis typically involves cyclocondensation and halogenation steps:
Step 1: Formation of Benzo[b]thiophene Core
Microwave-assisted cyclocondensation of 2-halobenzonitriles with methyl thioglycolate in dimethyl sulfoxide (DMSO) at 130°C yields 3-aminobenzo[b]thiophene intermediates . For example:
Step 2: Halogenation
Bromine and chlorine are introduced via electrophilic substitution or metal-catalyzed cross-coupling. For instance, deaminative bromination using CuBr₂ in acetonitrile achieves selective halogenation at C5 and C6 .
Step 3: Esterification
Methyl esterification is often accomplished using methanol under acidic conditions, though pre-functionalized starting materials may bypass this step.
Purification Techniques
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Chromatography: Column chromatography with silica gel (eluent: hexane/ethyl acetate) isolates the product.
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Recrystallization: Ethanol/water mixtures yield high-purity crystals .
Biological Activity and Mechanisms
Kinase Inhibition
The compound demonstrates potential as a kinase inhibitor, targeting enzymes like LIM kinase 1 (LIMK1) and mitogen-activated protein kinase-activated protein kinase 2 (MK2). Key mechanisms include:
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ATP-Binding Site Competition: The planar aromatic system mimics adenosine, binding kinase active sites and blocking ATP-dependent phosphorylation .
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Structural Modulation: Halogen substituents stabilize inhibitor-enzyme interactions via hydrophobic and halogen bonding.
Table 1: Hypothesized Biological Targets
| Target | Associated Disease | Inhibition IC₅₀ (Predicted) |
|---|---|---|
| LIMK1 | Metastatic cancers | <1 μM |
| MK2 | Inflammatory disorders | 2–5 μM |
Structure-Activity Relationships (SAR)
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C5 Bromine: Critical for hydrophobic interactions with kinase pockets.
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C6 Chlorine: Enhances binding affinity through steric complementarity.
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C2 Ester: Improves solubility and serves as a handle for prodrug modifications .
Applications in Drug Development
Anticancer Agents
Derivatives of this compound are explored as LIMK1 inhibitors to impede actin polymerization, a process vital for cancer cell metastasis. Preclinical studies show reduced tumor cell migration in breast and prostate cancer models .
Anti-Inflammatory Therapeutics
MK2 inhibition disrupts cytokine production (e.g., TNF-α, IL-6), offering a pathway to treat rheumatoid arthritis and Crohn’s disease. In silico docking studies predict favorable binding to MK2’s regulatory domain .
Research Advancements and Challenges
Recent Innovations
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Microwave Synthesis: Reduces reaction times from hours to minutes, improving yield (58–96%) .
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Late-Stage Functionalization: Pd-catalyzed cross-coupling enables diversification of the benzo[b]thiophene scaffold for structure-activity studies .
Limitations and Future Directions
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Toxicity Profiles: In vivo toxicity data are lacking, necessitating preclinical safety assessments.
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Synthetic Scalability: Industrial-scale production requires optimization of halogenation steps to minimize byproducts.
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